4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
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Overview
Description
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction is often carried out in the presence of a base such as sodium ethoxide (NaOEt) and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition metal-free methodologies have also been explored for the sustainable production of quinoxalin-2(1H)-ones .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have significant biological and chemical properties .
Scientific Research Applications
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pathways involved often include disruption of DNA synthesis, inhibition of protein kinases, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline-2(1H)-ones: A broader class of compounds with diverse applications in medicinal and agricultural chemistry.
Uniqueness: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the quinoxaline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
92887-67-7 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-3-17-9-8-16-13-11-6-4-5-7-12(11)15(18)10(2)14(13)17/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
SIDCOMABVOAPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN=C2C1=C(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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